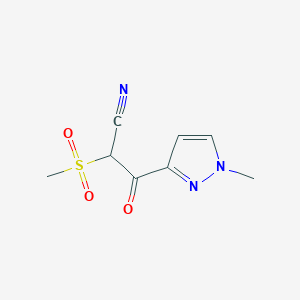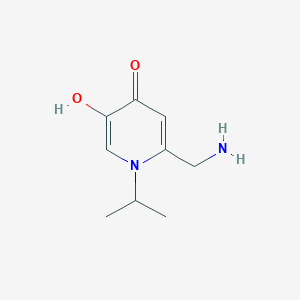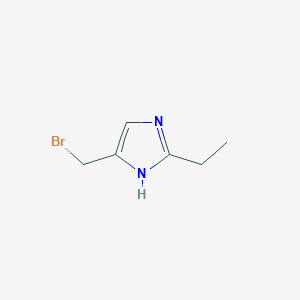
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3. It is a cyclohexane derivative characterized by the presence of two methyl groups at the 2-position, a keto group at the 5-position, and a carboxylic acid group at the 1-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isobutyronitrile with 1-bromo-3-chloropropane in the presence of a base to form an intermediate, which is then treated with a cyanide-providing reagent to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of phase-transfer catalysts and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are employed.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The keto and carboxylic acid groups play crucial roles in its reactivity and binding to enzymes or receptors. The pathways involved may include enzyme inhibition or activation, modulation of metabolic processes, and interaction with cellular components .
Comparison with Similar Compounds
2-Oxo-cyclohexane-1,3-dicarboxylic acid dimethyl ester: Similar structure but with additional ester groups.
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness: 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(2)4-3-6(10)5-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
VBFJXOJBEWJZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





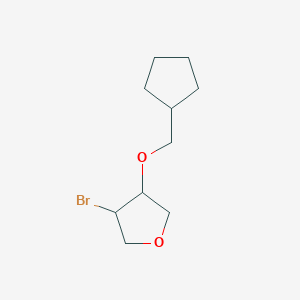
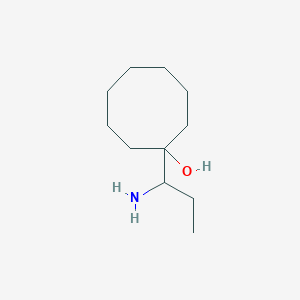
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
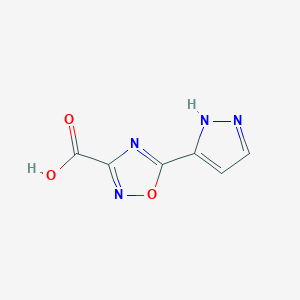
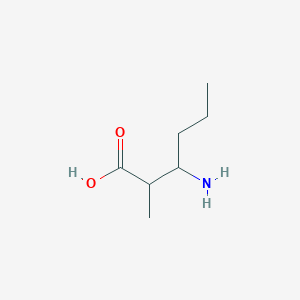
![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
